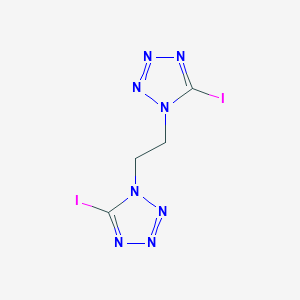
1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- is an organic compound with the molecular formula C12H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the ketone family and is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to the pentanone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- can be synthesized through various methods. One common approach is the Darzen condensation, which involves the reaction of an aldehyde with an α-halo ester in the presence of a base to form an epoxide intermediate. This intermediate is then hydrolyzed to yield the desired β-hydroxy ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 1-pentanone, 3-oxo-4-methyl-1-phenyl-.
Reduction: Formation of 1-pentanol, 3-hydroxy-4-methyl-1-phenyl-.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparación Con Compuestos Similares
1-Pentanone, 4-methyl-1-phenyl-: Similar structure but lacks the hydroxyl group.
3-Pentanone, 1-phenyl-: Similar structure but lacks the methyl and hydroxyl groups.
4-Methyl-1-phenylpentan-1-one: Similar structure but differs in the position of the functional groups.
Uniqueness: 1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- is unique due to its chiral nature and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
157338-25-5 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
(3S)-3-hydroxy-4-methyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t11-/m0/s1 |
Clave InChI |
BCGVBUUHOCSGBT-NSHDSACASA-N |
SMILES isomérico |
CC(C)[C@H](CC(=O)C1=CC=CC=C1)O |
SMILES canónico |
CC(C)C(CC(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)



![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)

![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)

